molecular formula C18H21NO3 B2499327 N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide CAS No. 1351615-84-3

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2499327
CAS No.: 1351615-84-3
M. Wt: 299.37
InChI Key: VCIMSGIYTCILAK-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide is an acetamide derivative characterized by a naphthalen-1-yl group at the acetamide’s α-carbon and a tetrahydropyran-derived substituent (4-hydroxyoxan-4-yl)methyl attached to the nitrogen.

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c20-17(19-13-18(21)8-10-22-11-9-18)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7,21H,8-13H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIMSGIYTCILAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide typically involves the reaction of naphthalene derivatives with tetrahydropyran intermediates. The process often includes the following steps:

    Formation of the Tetrahydropyran Intermediate: This step involves the preparation of the 4-hydroxyoxan-4-ylmethyl group through a series of reactions, such as the reduction of tetrahydropyran derivatives.

    Coupling Reaction: The tetrahydropyran intermediate is then coupled with a naphthalene derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

    Acetylation: The final step involves the acetylation of the coupled product to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or ethers.

Scientific Research Applications

Chemical Structure and Synthesis

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide features a unique combination of a naphthalene ring and a tetrahydropyran moiety. The molecular formula is C16H17NO3C_{16}H_{17}NO_3, with a molecular weight of approximately 299.4 g/mol.

Synthetic Route

The synthesis typically involves the following steps:

  • Formation of Tetrahydropyran Intermediate : Reduction of tetrahydropyran derivatives to obtain the 4-hydroxyoxan-4-ylmethyl group.
  • Coupling Reaction : The intermediate is coupled with a naphthalene derivative under controlled conditions, often using a base and solvent.
  • Acetylation : The final product is obtained by acetylating the coupled product.

Scientific Research Applications

This compound has diverse applications in several scientific domains:

Chemistry

This compound serves as a building block in organic synthesis and is utilized as a reagent in various chemical reactions, including:

  • Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.
  • Reduction : Reduction can yield alcohols or amines with sodium borohydride or lithium aluminum hydride.

Biology

Research has indicated potential biological activities:

  • Antimicrobial Activity : Preliminary assays show effectiveness against various bacterial strains, suggesting its use in treating infections.

Medicine

The compound is explored for its therapeutic effects, particularly in cancer treatment:

  • Anticancer Properties : Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as reactive oxygen species generation and modulation of cellular signaling pathways.

Study 1: Cytotoxicity in Multidrug-Resistant Cancer Cells

A study evaluated the cytotoxic effects of naphthalene derivatives on multidrug-resistant cancer cell lines. Results indicated that certain derivatives could bypass P-glycoprotein-mediated resistance, highlighting their potential in overcoming drug resistance.

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation utilized microarray analysis to assess gene expression changes induced by naphthalene derivatives in cancer cells. Findings revealed that these compounds affect multiple pathways related to cell cycle regulation and apoptosis signaling.

Mechanism of Action

The mechanism by which N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The naphthalene moiety may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Substituted Phenylacetamide Derivatives

  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide This compound replaces the hydroxyoxan group with a halogenated phenyl ring. Crystallographic studies of similar halogenated acetamides reveal planar amide linkages and stabilized intermolecular hydrogen bonds, suggesting comparable rigidity in the target compound .
  • 2-(4-Methoxyphenoxy)-N-(naphthalen-1-yl)acetamide (6d) The methoxyphenoxy group introduces ether functionality, which may improve solubility in polar solvents compared to the hydroxyoxan substituent. However, the bulky naphthalene core likely retains dominant lipophilicity .

Naphthalene-Modified Acetamides

  • N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide Here, the hydroxy group is directly attached to the naphthalene ring rather than the nitrogen substituent.
  • N-[4-(Acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide
    The sulfonamide group introduces strong hydrogen-bonding capacity and acidity, contrasting with the hydroxyoxan’s neutral hydroxyl group. Such differences could influence binding affinity in enzymatic or receptor-based applications .

Nitrogen-Substituted Analogs

  • 2-(Methylamino)-N-(naphthalen-1-yl)acetamide Hydrochloride The methylamino group increases basicity compared to the hydroxyoxan substituent, altering protonation states under physiological conditions. This may affect membrane permeability and pharmacokinetics .

Crystallographic and Conformational Insights

Crystal structures of analogs (e.g., N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide) reveal:

  • Planar amide groups with bond lengths (C=O: ~1.22 Å, N–C: ~1.35 Å) consistent with resonance stabilization.
  • Intermolecular hydrogen bonds involving the acetamide carbonyl and aromatic protons, which may stabilize the target compound’s solid-state packing .

Data Table: Structural and Functional Comparison

Compound Name Substituent on N Key Functional Groups Molecular Weight Notable Properties
Target Compound (4-Hydroxyoxan-4-yl)methyl Hydroxyl, ether ~327.4* Balanced lipophilicity/hydrophilicity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Halogenated phenyl Cl, F 328.7 Enhanced electrophilicity
2-(4-Methoxyphenoxy)-N-(naphthalen-1-yl)acetamide Methoxyphenoxy Ether 333.4 Improved polar solubility
N-(4-Hydroxy-3-methylnaphthalen-1-yl)acetamide None (hydroxy on naphthalene) Phenolic hydroxyl 215.25 Reduced hydrogen-bonding capacity
N-[4-(Acetylsulfamoyl)phenyl]-2-(naphthalen-1-yl)acetamide Sulfonamide Sulfonyl, acetyl 382.43 High acidity, strong H-bonding

*Estimated based on formula C₁₈H₂₁NO₃.

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide (referred to as the compound hereafter) is a synthetic organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is synthesized through a multi-step process involving the reaction of naphthalene derivatives with tetrahydropyran intermediates. The key steps in the synthesis include:

  • Formation of Tetrahydropyran Intermediate : This involves reducing tetrahydropyran derivatives to obtain the 4-hydroxyoxan-4-ylmethyl group.
  • Coupling Reaction : The intermediate is coupled with a naphthalene derivative under controlled conditions, often in the presence of a base and solvent.
  • Acetylation : The final product is obtained by acetylating the coupled product.

The molecular formula of the compound is C16H17NO3C_{16}H_{17}NO_3 with a molecular weight of approximately 299.4 g/mol .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to naphthalene derivatives, including the compound . For instance, research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells. The mechanism often involves:

  • Reactive Oxygen Species (ROS) Generation : Excessive ROS can lead to mitochondrial dysfunction and cell cycle arrest.
  • Apoptosis Induction : Flow cytometry analysis indicates that compounds can trigger apoptosis through various signaling pathways, including endoplasmic reticulum (ER) stress pathways .

In vivo studies using xenograft models have shown promising results, suggesting that such compounds could be developed as effective cancer therapeutics.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Preliminary assays indicate activity against various bacterial strains, which suggests potential applications in treating infections. The mechanisms may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Study 1: Cytotoxicity in Multidrug-Resistant Cancer Cells

A study explored the cytotoxic effects of related compounds on multidrug-resistant cancer cell lines. The findings revealed that certain derivatives could bypass P-glycoprotein-mediated resistance, making them effective against resistant cancer types. This highlights the potential of naphthalene-based compounds in overcoming drug resistance .

Study 2: Mechanistic Insights into Anticancer Activity

Another study utilized microarray analysis to understand the gene expression changes induced by naphthalene derivatives in cancer cells. Results indicated that these compounds affect multiple cellular pathways, including those involved in cell cycle regulation and apoptosis signaling .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundContains both tetrahydropyran and naphthalene moietiesAnticancer, antimicrobial
N-(4-hydroxyphenethyl)acetamideLacks naphthalene ringModerate anticancer activity
2-(naphthalen-1-yl)acetamideLacks tetrahydropyran moietyLimited biological activity

The unique combination of structural features in this compound contributes to its enhanced biological activities compared to similar compounds .

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